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Compound of Interest

Compound Name:
5-(2,4-Dichlorophenyl)-2-

furohydrazide

CAS No.: 1216144-12-5

Cat. No.: B1457259 Get Quote

Executive Summary & Compound Profile
Dichlorophenyl furohydrazides represent a class of hydrazide-hydrazone derivatives merging a

lipophilic dichlorophenyl moiety with a furan ring via a hydrazide linker. Their structural integrity

is critical for biological activity, making mass spectrometry the gold standard for structural

validation and metabolic profiling.

Target Compound:N'-(3,4-dichlorophenyl)-2-furohydrazide[2]

Molecular Formula: C₁₁H₈Cl₂N₂O₂[2]

Monoisotopic Mass: 269.99 Da

Key Analytical Challenge: Distinguishing the specific regioisomers (e.g., 2,4-dichloro vs. 3,4-

dichloro) and validating the integrity of the hydrazide bridge (-CO-NH-NH-).

Comparative Analysis: Analytical Approaches
This section compares the two primary ionization modalities—Electron Ionization (EI) and

Electrospray Ionization (ESI)—evaluating their utility in characterizing this compound class.
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Feature
Electron Ionization

(EI)

Electrospray

Ionization (ESI)
Recommendation

Ionization Energy Hard (70 eV) Soft (Thermal/Voltage)

Use EI for structural

fingerprinting; Use ESI

for LC-MS

quantification.

Molecular Ion (

)

Weak or Absent (due

to instability)

Strong

or

ESI is superior for

confirming Molecular

Weight (MW).

Fragmentation
Extensive

(Fingerprint-rich)

Low (Requires

CID/MS²)

EI provides immediate

structural elucidation

without MS².

Isotope Pattern
Clear

pattern on fragments

Clear

pattern on parent

Both preserve the

diagnostic Chlorine

isotope signature.

Limit of Detection
Nanogram range (GC-

MS)

Picogram range (LC-

MS)

ESI is preferred for

trace analysis in

biological matrices.

Comparison with Structural Alternatives
When distinguishing Dichlorophenyl Furohydrazides from therapeutic analogs (e.g., Isoniazid

or Benzohydrazides), the fragmentation behavior offers distinct diagnostic markers:

Vs. Isoniazid (Pyridine core): Isoniazid yields a characteristic m/z 106/78 (pyridine ring).

Furohydrazides yield m/z 95/67 (furan ring).

Vs. Benzohydrazides (Phenyl core): Benzohydrazides yield m/z 105 (benzoyl).

Furohydrazides show a mass shift to m/z 95 (furoyl), a -10 Da difference critical for

automated screening.

Fragmentation Mechanism Deep Dive
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The fragmentation of N'-(3,4-dichlorophenyl)-2-furohydrazide is driven by the stability of the

aromatic cations and the weakness of the N-N bond.

Pathway A: Electron Ionization (EI) - Positive Mode
In EI, the radical cation

undergoes homolytic cleavage.

-Cleavage (Acyl-Hydrazine Bond): The bond between the carbonyl carbon and the hydrazide
nitrogen is cleaved.

Diagnostic Ion 1 (Furoyl Cation): m/z 95. This subsequently loses CO to form the Furan

cation (m/z 67).

N-N Bond Cleavage: The weak hydrazine bridge breaks.

Diagnostic Ion 2 (Dichlorophenylamine radical cation): m/z 161/163/165 (Isotope cluster).

McLafferty-like Rearrangement: Less common in lack of long alkyl chains, but hydrogen

transfer from the amide nitrogen can facilitate the elimination of neutral small molecules.

Pathway B: ESI (Negative Mode) - Rearrangement
In negative mode ESI (common for acidic hydrazides), deprotonated ions

undergo a characteristic intramolecular nucleophilic substitution.

Mechanism: The amide oxygen attacks the carbonyl carbon, leading to a rearrangement that

expels the amine moiety.

Result: Formation of the Furoate anion (m/z 111) and Dichlorophenyl amide anion.

Diagnostic Ion Table (EI Mode)
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m/z (approx) Ion Composition Origin/Mechanism
Relative
Abundance

270 Molecular Ion (Weak) < 5%

176
Dichlorophenylhydraz

one fragment
High

161
Dichlorophenylamine

cation
Base Peak (100%)

145
Dichlorophenyl cation

(Loss of NH2)
Medium

95
Furoyl cation (C-N

cleavage)
High

67
Furan cation (Loss of

CO from m/z 95)
Medium

Note: The "Dichlorophenyl" fragments will always exhibit the characteristic 9:6:1 intensity ratio

for

isotopes (M, M+2, M+4).

Visualization of Fragmentation Pathways[3][4][5]
The following diagram illustrates the primary fragmentation pathways under Electron Ionization

(EI), highlighting the critical bond cleavages that generate diagnostic ions.

Molecular Ion (M+)
m/z 270

[C11H8Cl2N2O2]+.

Furoyl Cation
m/z 95

[C5H3O2]+
C-N Cleavage

Dichlorophenyl-
hydrazine Ion

m/z ~176

Amide Cleavage

Furan Cation
m/z 67

[C4H3O]+

-CO (28 Da)

Dichlorophenyl-
amine Cation

m/z 161 (Base Peak)

-NH
Dichlorophenyl

Cation
m/z 145

-NH2

Click to download full resolution via product page
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Caption: Primary EI fragmentation pathways of N-(3,4-dichlorophenyl)-2-furohydrazide showing

generation of diagnostic furoyl and chlorophenyl ions.

Experimental Protocol: LC-MS/MS Characterization
This protocol ensures reproducible data acquisition for drug development workflows.

Phase 1: Sample Preparation
Stock Solution: Dissolve 1 mg of the target furohydrazide in 1 mL of DMSO (dimethyl

sulfoxide).

Working Solution: Dilute the stock 1:1000 into 50:50 Acetonitrile:Water (0.1% Formic Acid) to

reach a concentration of ~1 µg/mL.

Rationale: Formic acid promotes protonation for positive mode ESI (

).

Filtration: Pass through a 0.22 µm PTFE filter to remove particulates that could clog the ESI

capillary.

Phase 2: LC-MS Acquisition (Standard Conditions)
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

MS Source: Electrospray Ionization (ESI).[3]

Scan Mode:

Full Scan (MS1): m/z 100–500 (To confirm parent ion and isotope pattern).

Product Ion Scan (MS2): Select m/z 271 (
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) and apply Collision Energy (CE) ramp (10–40 eV).

Phase 3: Data Validation (Self-Check)
Isotope Check: Does the parent ion at m/z 271 show a pattern of 100% (M), ~65% (M+2),

and ~10% (M+4)?

If NO: The compound is not a dichlorophenyl derivative.[4]

Fragment Check: Do you see m/z 95 (Furoyl) in the MS2 spectrum?

If NO: The furan ring may be absent or modified.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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